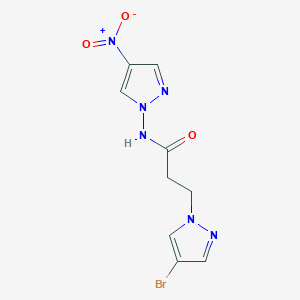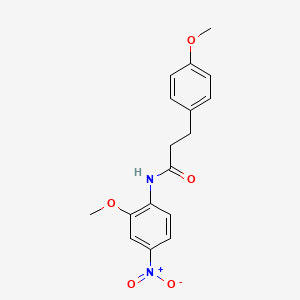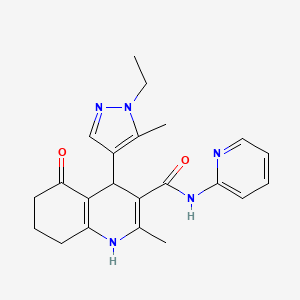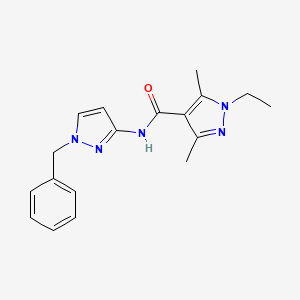
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features both bromine and nitro functional groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to form 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The final step involves nitration of the pyrazole ring to introduce the nitro group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(4-amino-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide.
Oxidation: Products with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the nitro group.
4-nitro-1H-pyrazole: A simpler analog without the bromine group.
3-(4-chloro-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro groups on the pyrazole rings
Propriétés
Formule moléculaire |
C9H9BrN6O3 |
|---|---|
Poids moléculaire |
329.11 g/mol |
Nom IUPAC |
3-(4-bromopyrazol-1-yl)-N-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H9BrN6O3/c10-7-3-11-14(5-7)2-1-9(17)13-15-6-8(4-12-15)16(18)19/h3-6H,1-2H2,(H,13,17) |
Clé InChI |
QBNUUWAFZQYZIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1NC(=O)CCN2C=C(C=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B10895092.png)
![2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B10895105.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)




![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)
![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10895171.png)
